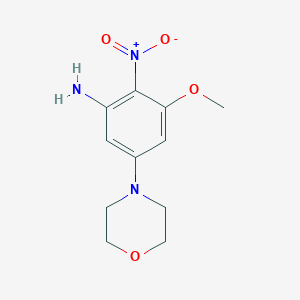

3-Methoxy-5-morpholino-2-nitroaniline

Description

3-Methoxy-5-morpholino-2-nitroaniline is a nitroaromatic compound featuring a methoxy group at position 3, a morpholino (morpholin-4-yl) group at position 5, and a nitro group at position 2. This structural arrangement combines electron-donating (methoxy and morpholino) and electron-withdrawing (nitro) substituents, creating a unique electronic profile that influences its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-methoxy-5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-10-7-8(13-2-4-18-5-3-13)6-9(12)11(10)14(15)16/h6-7H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZSMFJIORQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxy-5-morpholino-2-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps :

Nitration: Introduction of a nitro group to the aromatic ring.

Amination: Conversion of the nitro group to an amine.

Morpholine Introduction: Incorporation of the morpholine group.

Chemical Reactions Analysis

3-Methoxy-5-morpholino-2-nitroaniline undergoes various chemical reactions, including :

Oxidation: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-5-morpholino-2-nitroaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-morpholino-2-nitroaniline involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of Mycobacterium tuberculosis by targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex . This interaction disrupts the bacterial respiratory chain, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects: The morpholino group at position 5 in the target compound provides stronger electron-donating effects compared to methoxy or halogens in analogs (e.g., 5-Fluoro-2-methoxy-4-nitroaniline, ). This stabilizes the aromatic ring while enhancing solubility in polar solvents . The nitro group at position 2 directs electrophilic substitution to meta and para positions, similar to analogs like 3-Fluoro-2-methoxy-5-nitroaniline ().

Biological Activity: Compounds with morpholino substituents (e.g., 2-(Morpholinoethyl)amino-5-nitrobenzonitrile, ) often exhibit enhanced binding to biological targets due to hydrogen-bonding interactions from the morpholine oxygen . In contrast, N-methyl analogs () show reduced activity due to simpler substituents and lower solubility .

Synthetic Challenges: Introducing the morpholino group requires specialized reagents (e.g., morpholine derivatives), as seen in the synthesis of Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate (). This increases complexity compared to methoxy or halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.